molecular formula C15H15NO B6350327 2-(2,6-Dimethylphenyliminomethyl)phenol CAS No. 54220-52-9

2-(2,6-Dimethylphenyliminomethyl)phenol

Cat. No.: B6350327
CAS No.: 54220-52-9
M. Wt: 225.28 g/mol
InChI Key: GZIINMPSUAXFFL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyliminomethyl)phenol is an organic compound that features a phenol group substituted with a 2,6-dimethylphenyliminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyliminomethyl)phenol typically involves the condensation reaction between 2,6-dimethylbenzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar condensation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyliminomethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-(2,6-Dimethylphenyliminomethyl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyliminomethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the imine group can act as a nucleophile or electrophile in chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A simpler phenolic compound with similar chemical properties.

    2-Aminophenol: Shares the phenol group but has an amino group instead of the imine group.

    2,6-Dimethylbenzaldehyde: The aldehyde precursor used in the synthesis of 2-(2,6-Dimethylphenyliminomethyl)phenol.

Uniqueness

This compound is unique due to the presence of both the phenol and imine groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIINMPSUAXFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422340
Record name SCHEMBL1948735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54220-52-9
Record name NSC132530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SCHEMBL1948735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60422340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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